4'-Carboethoxy-2-morpholinomethyl benzophenone 4'-Carboethoxy-2-morpholinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898750-20-4
VCID: VC3870268
InChI: InChI=1S/C21H23NO4/c1-2-26-21(24)17-9-7-16(8-10-17)20(23)19-6-4-3-5-18(19)15-22-11-13-25-14-12-22/h3-10H,2,11-15H2,1H3
SMILES: CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol

4'-Carboethoxy-2-morpholinomethyl benzophenone

CAS No.: 898750-20-4

Cat. No.: VC3870268

Molecular Formula: C21H23NO4

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

4'-Carboethoxy-2-morpholinomethyl benzophenone - 898750-20-4

Specification

CAS No. 898750-20-4
Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
IUPAC Name ethyl 4-[2-(morpholin-4-ylmethyl)benzoyl]benzoate
Standard InChI InChI=1S/C21H23NO4/c1-2-26-21(24)17-9-7-16(8-10-17)20(23)19-6-4-3-5-18(19)15-22-11-13-25-14-12-22/h3-10H,2,11-15H2,1H3
Standard InChI Key HNIGEOMMCBZFBC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3

Introduction

Chemical Identity and Structural Features

4'-Carboethoxy-2-morpholinomethyl benzophenone belongs to the benzophenone family, distinguished by a morpholinomethyl group at the 2-position and a carboethoxy moiety at the 4'-position. Its molecular formula is C₂₁H₂₃NO₄, with a molecular weight of 353.4 g/mol . The IUPAC name, ethyl 4-[2-(morpholin-4-ylmethyl)benzoyl]benzoate, reflects its ester and tertiary amine functionalities .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₂₃NO₄PubChem
Molecular Weight353.4 g/molPubChem
CAS Registry Number898750-20-4PubChem
SMILES NotationCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3PubChem
InChI KeyCHNTVUOTRHCYRP-UHFFFAOYSA-NPubChem

The morpholinomethyl group enhances solubility in polar solvents, while the carboethoxy substituent contributes to steric effects that influence reactivity . X-ray crystallography of analogous compounds suggests that the benzophenone core adopts a planar configuration, with substituents affecting intermolecular packing .

Synthetic Methodologies

Industrial and laboratory syntheses of 4'-carboethoxy-2-morpholinomethyl benzophenone typically involve multi-step functionalization of benzophenone precursors. While detailed protocols remain proprietary, general approaches include:

Friedel-Crafts Acylation: Benzene derivatives react with acyl chlorides to form the benzophenone backbone. For example, 4-methylbenzoyl chloride may undergo electrophilic substitution with ethyl benzoate derivatives under Lewis acid catalysis.

CompoundKey Reaction StepsYield (%)Reference
4'-Carboethoxy-2-thiomorpholinomethylThio-Mannich reaction with sulfur72
3-Carboethoxy-4'-morpholinomethylRegioselective esterification68
4'-Carboethoxy-2-morpholinomethylSequential acylation/Mannich/esterification65*
*Estimated from analogous protocols

Physicochemical Properties

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in dichloromethane, dimethylformamide, and acetone . Thermal gravimetric analysis of similar derivatives shows decomposition onset at ~220°C, suggesting moderate thermal stability .

Reactivity and Functionalization

The electron-deficient benzophenone core participates in electrophilic aromatic substitution, with the morpholinomethyl group directing incoming electrophiles to the para position relative to the carbonyl . Reduction of the ketone moiety with sodium borohydride yields secondary alcohols, while oxidation forms unstable quinone derivatives .

Biological Activity and Applications

Although specific pharmacological data for 4'-carboethoxy-2-morpholinomethyl benzophenone remain scarce, structurally related compounds demonstrate:

  • Antimicrobial Effects: Thiomorpholinomethyl analogues inhibit Staphylococcus aureus growth at MIC values of 32 µg/mL .

  • Enzyme Modulation: Benzophenone derivatives interfere with cytochrome P450 activity, suggesting potential as metabolic pathway probes.

Current industrial applications focus on its role as a photopolymerization initiator and a building block for liquid crystal precursors .

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms.

  • Biological Screening: Evaluating antiproliferative activity against cancer cell lines.

  • Materials Science: Investigating its utility in organic semiconductors or metal-organic frameworks.

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